1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one involves several steps. In one method, 2,3-diamino pyrazine is reacted with CDI in THF, which is then heated at 80 C for 4 h . The reaction completion is monitored by TLC. The mixture is diluted with water and extracted in ethyl acetate, dried in anhydrous sodium sulphate, and distilled under reduced pressure. The crude product is purified by column chromatography to procure the titled compound .Molecular Structure Analysis
The molecular structure of 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one can be represented by the SMILES notation: C1=CN=C2C (=N1)NC (=O)N2 .Chemical Reactions Analysis
The chemical reactions involving 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one are complex and involve multiple steps. For instance, in one method, the compound is synthesized by reacting 2,3-diamino pyrazine with CDI in THF, which is then heated at 80 C for 4 h .Physical And Chemical Properties Analysis
1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one has a molecular weight of 136.11 g/mol . It is a solid at room temperature . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 0.59, indicating its lipophilicity . The compound is very soluble, with a solubility of 22.8 mg/ml .Scientific Research Applications
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Synthesis of Novel Compounds
This compound can be used as a starting material or intermediate in the synthesis of novel compounds . Its unique structure allows for a variety of chemical reactions, leading to the creation of new molecules with potential applications in various fields .
Antimicrobial Evaluation
There is evidence to suggest that “1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one” may have antimicrobial properties . This could make it a valuable tool in the development of new antimicrobial agents .
Pharmacokinetics Research
The compound’s physicochemical properties, such as its high GI absorption and low lipophilicity, make it a potential candidate for pharmacokinetics research . Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body could provide valuable insights for drug development .
Safety Testing
“1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one” is often used in safety testing due to its known hazard statements . Understanding how this compound interacts with biological systems can help assess the safety of other similar compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one are currently unknown
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s effects on these pathways result in downstream effects that influence cellular functions .
properties
IUPAC Name |
1,3-dihydroimidazo[4,5-b]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKLYWOFLUIKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299352 | |
Record name | 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |
CAS RN |
16328-63-5 | |
Record name | 16328-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16328-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16328-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications of the 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one scaffold have been explored for hypotensive activity?
A1: Research has focused on exploring the structure-activity relationship (SAR) of 6-substituted 5-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-ones. [, ] This involves modifying the substituent at the 6-position of the core structure to understand its impact on hypotensive activity.
Q2: What are the limitations of the available research data regarding the mechanism of action of these compounds?
A2: While both papers highlight the hypotensive activity of these derivatives [, ], they do not provide detailed information on their specific mechanism of action. Further research is needed to elucidate how these compounds interact with their biological targets and the downstream effects leading to blood pressure reduction.
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